4-(4-Methoxyphenyl)-2-butanone
Overview
Description
4-(4-Methoxyphenyl)-2-butanone, also known as 4-Methoxyphenylacetone, is a chemical compound used in laboratory settings . It is also known by its synonyms 1-(p-Methoxyphenyl)-2-propanone and 4-Methoxybenzyl methyl ketone .
Synthesis Analysis
The synthesis of 4-(4-Methoxyphenyl)-2-butanone can be achieved by boiling α- or β-anetholglycol with a 2% solution of sulfuric acid, or from 1-(p-methoxyphenyl)-propan-1,2-ol by treatment with diluted sulfuric acid .Molecular Structure Analysis
The molecular structure of 4-(4-Methoxyphenyl)-2-butanone has been studied using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, and chemical reactivity descriptors were predicted .Chemical Reactions Analysis
4-(4-Methoxyphenyl)-2-butanone has been used in biocatalytic reactions. For instance, Saccharomyces uvarum was tested for the asymmetric bioreduction of 4-methoxy acetophenone, a related compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Methoxyphenyl)-2-butanone have been analyzed using DFT and TD-DFT/B3LYP/6-311++G (d,p) methods . The results include optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis .Scientific Research Applications
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Graphene Quantum Dots Surface Modification
- Application Summary : 4-Methoxyphenyl (MP) group is grafted onto graphene quantum dots (GQDs) surface via a diazonium chemistry method . This chemical modification changes the surface state of GQDs, which exhibit multicolor photoluminescence (PL) after modification .
- Methods of Application : The average diameter of GQDs was decreased from 3.3 to 2.5 nm, and their PL was blue-shifted 40 nm relative to raw GQDs .
- Results : The result is similar to that of GQDs modified with phenyl (P), 4-carboxyphenyl (CP), 5-sulfonaphthyl (SN) and 4-sulfophenyl (SP), which are aryl groups without substituent and with electron withdrawing substituent .
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Preparation of Semiconductors, Nanosheets, and Nanocrystals
- Application Summary : 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these preparations were not specified in the source .
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- Application Summary : 4-Methoxybenzyl Alcohol is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses were not specified in the source .
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Synthesis of New Naphthopyrans
- Application Summary : 4-(4-Methoxyphenyl)-2-butanone is used in the synthesis of new naphthopyrans . These naphthopyrans displayed faster color fading rate and larger fluorescence quantum yield .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The naphthopyrans showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .
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Fragrance and Flavorant
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Hole Transporting Materials for Perovskite Solar Cell Applications
- Application Summary : 4-(4-Methoxyphenyl)-2-butanone is used in the exploration of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based hole transporting materials for perovskite solar cell applications .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not specified in the source .
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Photo Catalytic Oxidation
- Application Summary : 4-(4-Methoxyphenyl)-2-butanone is used to study the photo catalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not specified in the source .
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Ultraviolet Filters for Cosmetic Applications
- Application Summary : 4-(4-Methoxyphenyl)-2-butanone is used as an ultraviolet filter in cosmetic applications .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not specified in the source .
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Preparation of Benzenebutanoic Acid
- Application Summary : 4-(4-Methoxyphenyl)-2-butanone is used in the preparation of Benzenebutanoic acid .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these preparations were not specified in the source .
Future Directions
Future research on 4-(4-Methoxyphenyl)-2-butanone could involve further investigation of its mechanism of action to identify specific targets for drug development. Additionally, more studies could be conducted to explore its potential uses in various fields, such as in the synthesis of bioactive compounds .
properties
IUPAC Name |
4-(4-methoxyphenyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBSXBYCASFXTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047166 | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless oily liquid with a sweet, fruity-floral odour | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-(p-Methoxyphenyl)-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
152.00 to 153.00 °C. @ 15.00 mm Hg | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-(p-Methoxyphenyl)-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.041-1.050 | |
Record name | 4-(p-Methoxyphenyl)-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-(4-Methoxyphenyl)-2-butanone | |
CAS RN |
104-20-1 | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anisylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anisylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405366 | |
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Record name | 2-Butanone, 4-(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methoxyphenyl)butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANISYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVG47S4S5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
9 - 10 °C | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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